N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is an N-substituted thiourea derivative. Thiourea derivatives are a class of organosulfur compounds characterized by the presence of a –N-CS-N- functional group. These compounds are widely studied in organic chemistry and medicinal chemistry for their diverse biological activities and their ability to act as versatile synthetic building blocks. [] While the specific source and role of this compound in scientific research are unclear from the provided papers, its structure suggests potential applications in areas such as medicinal chemistry, agrochemicals, and materials science.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: